Cas no 173206-12-7 (3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)-)
3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)- Chemical and Physical Properties
Names and Identifiers
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- 3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)-
- 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-pyridazinone
- MFCD14706899
- 173206-12-7
- 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one
- SY224322
- GLUSLLVUVQEDNZ-UHFFFAOYSA-N
- AC4710
- AKOS032947420
- SCHEMBL8740243
- 4-chloro-5-methoxy-2-(oxan-2-yl)-2,3-dihydropyridazin-3-one
- 4-Chloro-5-methoxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-one
- 4-chloro-5-methoxy-2-(tetrahydro-2H -pyran-2-yl)-3(2H)-pyridazinone
-
- MDL: MFCD14706899
- Inchi: 1S/C10H13ClN2O3/c1-15-7-6-12-13(10(14)9(7)11)8-4-2-3-5-16-8/h6,8H,2-5H2,1H3
- InChI Key: GLUSLLVUVQEDNZ-UHFFFAOYSA-N
- SMILES: ClC1=C(C=NN(C1=O)C1CCCCO1)OC
Computed Properties
- Exact Mass: 244.06159
- Monoisotopic Mass: 244.0614700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 354
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 51.1Ų
Experimental Properties
- PSA: 51.13
3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY224322-5g |
4-Chloro-5-methoxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-one |
173206-12-7 | ≥95% | 5g |
¥6950.00 | 2025-04-17 | |
| eNovation Chemicals LLC | Y0979538-1g |
4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one |
173206-12-7 | 95% | 1g |
$1070 | 2023-09-03 | |
| eNovation Chemicals LLC | D918236-5g |
4-Chloro-5-methoxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-one |
173206-12-7 | 95% | 5g |
$825 | 2024-07-20 | |
| eNovation Chemicals LLC | Y0979538-5g |
4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one |
173206-12-7 | 95% | 5g |
$820 | 2024-08-02 | |
| eNovation Chemicals LLC | D918236-5g |
4-Chloro-5-methoxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-one |
173206-12-7 | 95% | 5g |
$825 | 2025-02-24 | |
| eNovation Chemicals LLC | D918236-5g |
4-Chloro-5-methoxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-one |
173206-12-7 | 95% | 5g |
$825 | 2025-02-25 | |
| eNovation Chemicals LLC | Y0979538-5g |
4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one |
173206-12-7 | 95% | 5g |
$820 | 2025-02-25 | |
| eNovation Chemicals LLC | Y0979538-5g |
4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one |
173206-12-7 | 95% | 5g |
$820 | 2025-02-27 |
3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)- Suppliers
3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)- Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Additional information on 3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)-
Comprehensive Overview of 3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)- (CAS No. 173206-12-7)
3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)- (CAS No. 173206-12-7) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the pyridazinone family, known for its diverse biological activities and applications in drug discovery. The presence of a tetrahydro-2H-pyran-2-yl moiety and a 4-chloro-5-methoxy substitution pattern enhances its structural uniqueness, making it a valuable intermediate in synthetic chemistry.
The molecular formula of 3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)- is C10H13ClN2O3, with a molecular weight of approximately 244.68 g/mol. Its structure features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms. The 4-chloro and 5-methoxy substituents contribute to its electronic and steric properties, influencing its reactivity and potential interactions with biological targets. The tetrahydro-2H-pyran-2-yl group adds lipophilicity, which can be crucial for membrane permeability in drug design.
One of the most discussed applications of 3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)- is its role as a key intermediate in the synthesis of bioactive molecules. Researchers have explored its utility in developing antimicrobial agents, anti-inflammatory compounds, and central nervous system (CNS) modulators. The compound's ability to act as a scaffold for further functionalization makes it a versatile building block in medicinal chemistry. Recent studies have also highlighted its potential in crop protection, where derivatives of this compound exhibit herbicidal and fungicidal properties.
In the context of current trends, the demand for heterocyclic compounds like 3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)- has surged due to their relevance in green chemistry and sustainable synthesis. Scientists are increasingly focusing on eco-friendly methods to produce such compounds, minimizing waste and reducing the use of hazardous reagents. This aligns with the global push toward environmentally friendly chemical processes, a topic frequently searched by professionals in the field.
The synthesis of 3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)- typically involves multi-step reactions, including cyclization and functional group transformations. One common approach starts with the condensation of appropriate precursors to form the pyridazinone ring, followed by chlorination and methoxylation. The introduction of the tetrahydro-2H-pyran-2-yl group is often achieved through protective group strategies, ensuring regioselectivity and yield optimization. Advanced techniques such as microwave-assisted synthesis and catalysis have been employed to enhance efficiency and scalability.
From a market perspective, 3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)- is primarily supplied by specialized chemical manufacturers catering to the pharmaceutical and agrochemical sectors. Its price and availability can vary based on purity, scale, and regional demand. Companies involved in custom synthesis and contract research often list this compound in their portfolios, highlighting its importance in niche applications. Analysts predict steady growth in its market, driven by ongoing research into novel therapeutics and sustainable agrochemicals.
Safety and handling of 3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)- require standard laboratory precautions. While it is not classified as a hazardous material under most regulatory frameworks, proper personal protective equipment (PPE) such as gloves and goggles should be used during handling. Storage recommendations typically include keeping the compound in a cool, dry place, away from direct sunlight and incompatible substances. Researchers are advised to consult the material safety data sheet (MSDS) for detailed guidelines.
In conclusion, 3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)- (CAS No. 173206-12-7) represents a fascinating example of how heterocyclic chemistry contributes to advancements in medicine and agriculture. Its structural features and reactivity profile make it a valuable tool for scientists exploring new bioactive molecules. As the chemical industry continues to evolve, compounds like this will remain at the forefront of innovation, addressing challenges in drug development, crop protection, and sustainable synthesis.
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